

Application Note: (-)-sec-Butyl Acetate as a Benchmark Standard in Analytical Chemistry

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Compound of Interest

Compound Name: (-)-sec-Butyl acetate

CAS No.: 54657-08-8

Cat. No.: B12752861

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Introduction

(-)-sec-Butyl acetate (CAS 105-46-4) is an optically active ester and a critical reference standard in advanced analytical chemistry[1]. With a molecular weight of 116.16 g/mol and a boiling point of approximately 112 °C (234 °F)[2][3], its volatility and thermodynamic stability make it an ideal candidate for gas chromatography (GC) applications. This protocol guide details the dual utility of **(-)-sec-butyl acetate**: as a chiral standard for determining enantiomeric excess (ee) during biocatalytic kinetic resolutions[4][5], and as a precise retention time marker in pharmaceutical residual solvent analysis following USP <467> guidelines[6][7].

Mechanistic Causality: The Analytical Utility of (-)-sec-Butyl Acetate

Chiral Recognition Mechanism

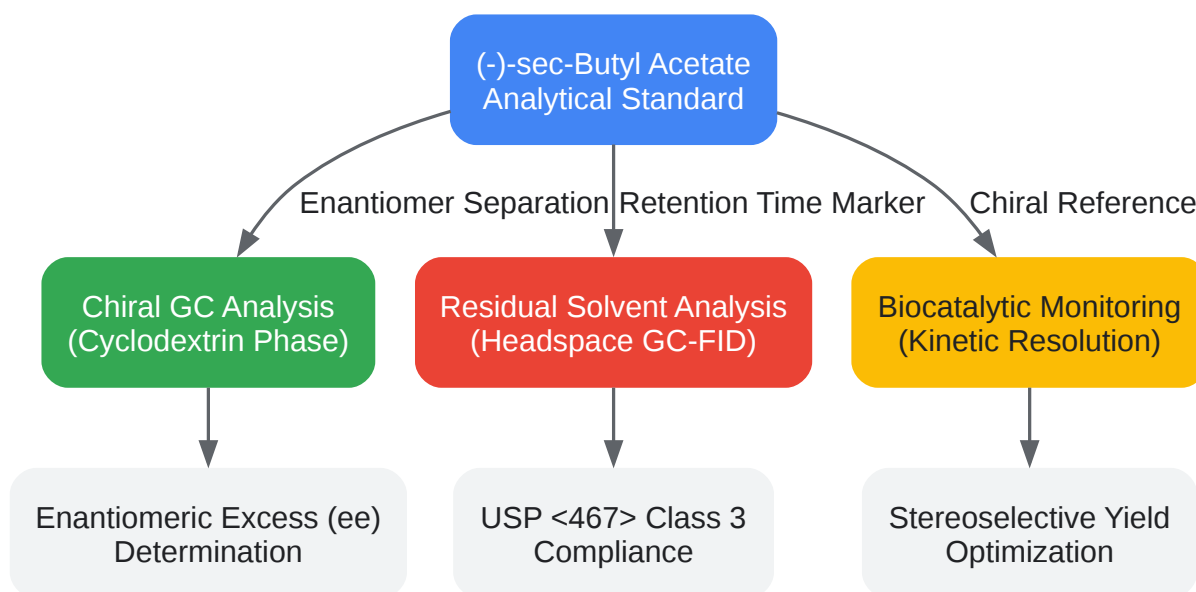
In chiral GC, the separation of sec-butyl acetate enantiomers relies on derivatized cyclodextrin stationary phases (e.g., β -DEX). The causality of this separation lies in host-guest chemistry: the enantiomers partition into the hydrophobic cavity of the cyclodextrin. The chiral center of (-)-

sec-butyl acetate interacts with the chiral hydroxyl rim of the cyclodextrin via transient hydrogen bonding and dipole-dipole interactions. Because the (R)- and (S)-enantiomers form diastereomeric inclusion complexes with distinct thermodynamic formation constants (K_f), they exhibit different vapor pressures within the column, resulting in baseline resolution.

Residual Solvent Profiling (USP <467>)

sec-Butyl acetate is frequently employed as a solvent in pharmaceutical synthesis (e.g., coatings and adhesives) and must be monitored as a residual impurity[1]. In Headspace GC-FID (HS-GC-FID), its moderate vapor pressure allows for efficient partitioning into the gas phase. On an intermediate-polarity DB-624 column (6% cyanopropylphenyl / 94% dimethylpolysiloxane), sec-butyl acetate elutes at approximately 11.76 minutes, well-resolved from structurally similar interferents like toluene (12.11 min) and isobutyl acetate (12.19 min)[7] [8].

Workflow & Logical Relationships



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Logical workflow of **(-)-sec-butyl acetate** applications in analytical chemistry.

Quantitative Data Summary

The following table summarizes the key physical and chromatographic properties of sec-butyl acetate required for analytical method development:

Property / Parameter	Value	Reference
CAS Registry Number	105-46-4	[1][2]
Molecular Weight	116.16 g/mol	[2][3]
Boiling Point	~112 °C (234 °F)	[3]
Kovats RI (Non-polar column, Isothermal)	~740 – 746	[2]
Van Den Dool & Kratz RI (Polar column)	~974 – 988	[2]
Retention Time (DB-624, USP <467> conditions)	11.76 min	[7][8]

Experimental Protocols

Protocol A: Determination of Enantiomeric Excess (ee) via Chiral GC-FID

Context: Monitoring the kinetic resolution of racemic sec-butyl acetate by deep-sea microbial esterases (e.g., PHE21) to produce highly pure chiral compounds[4][5].

- Step 1: System Preparation. Install a chiral capillary column (e.g., Cyclosil-B or β -DEX, 30 m x 0.25 mm x 0.25 μ m) into the GC-FID. Set the carrier gas (Helium) to a constant linear velocity of 35 cm/s. Program the oven: initial temperature 40 °C (hold 5 min), ramp at 2 °C/min to 100 °C.
- Step 2: Self-Validation (Racemic Injection). Causality: Before analyzing unknown samples, inject a standard racemic mixture of (+/-)-sec-butyl acetate. This self-validating step ensures the column chemistry is intact, confirming baseline resolution (Resolution, $R_s > 1.5$) and

verifying that the detector response is perfectly linear and equal (1:1 area ratio) for both enantiomers.

- Step 3: Analytical Standard Injection. Inject the pure **(-)-sec-butyl acetate** standard to establish the absolute retention time of the target enantiomer.
- Step 4: Sample Analysis. Inject the extracted biocatalytic reaction mixture. Calculate the enantiomeric excess using the formula:

$$ee(\%) = \frac{AreaS - AreaR}{AreaS + AreaR} \times 100$$

Note: Using optimized esterase PHE21, the ee of (S)-sec-butyl acetate can reach up to 98% [4][5].

Protocol B: USP <467> Residual Solvent Analysis via Headspace GC-FID

Context: Quantifying sec-butyl acetate residues in active pharmaceutical ingredients (APIs) to ensure patient safety and regulatory compliance[6].

- Step 1: Matrix Preparation and Salting-Out. Dissolve 100 mg of the API in 5.0 mL of a high-boiling diluent (e.g., DMSO or DMF) inside a 20 mL headspace vial. Add 1.0 g of anhydrous sodium sulfate (Na_2SO_4). Causality: The addition of an inorganic salt increases the ionic strength of the liquid phase (salting-out effect). This thermodynamically decreases the solubility of the organic sec-butyl acetate, driving it into the headspace and maximizing the signal-to-noise ratio.
- Step 2: Self-Validation (Internal Standard). Spike the sample with a known concentration of an internal standard (IS), such as butyl acetate. Causality: Headspace injection volumes can vary slightly due to minor pressure fluctuations in the vial. The IS normalizes these variations, ensuring that any change in the sec-butyl acetate peak area is due to concentration differences, not injection errors.
- Step 3: Headspace Equilibration. Seal the vial and incubate at 80 °C for 30 minutes with agitation. Causality: This guarantees that thermodynamic equilibrium is reached between the liquid diluent and the gas phase prior to sampling.

- Step 4: Chromatographic Separation. Inject 1.0 mL of the headspace gas onto a DB-624 column (30 m x 0.53 mm, 3.00 μ m)[6]. Run the standard USP <467> temperature program (40 °C for 20 min, ramp to 240 °C). sec-Butyl acetate will elute cleanly at approximately 11.76 minutes[7].

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